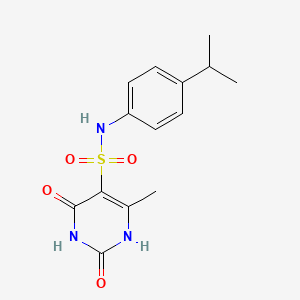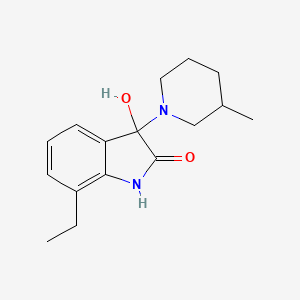![molecular formula C15H18N2O4S B4445961 N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4445961.png)
N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Descripción general
Descripción
N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, also known as CPSO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPSO belongs to the class of prolyl oligopeptidase inhibitors and has been found to exhibit promising results in various scientific studies.
Mecanismo De Acción
N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide inhibits the activity of prolyl oligopeptidase by binding to its active site and preventing the hydrolysis of proline-containing peptides. Prolyl oligopeptidase is involved in the degradation of neuropeptides such as enkephalins and endorphins, which are involved in pain modulation and mood regulation. Inhibition of prolyl oligopeptidase by this compound leads to an increase in the levels of these neuropeptides, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of enkephalins and endorphins in the brain, which are involved in pain modulation and mood regulation. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has been found to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has several advantages for lab experiments. It is a potent and selective inhibitor of prolyl oligopeptidase and has been found to exhibit promising therapeutic effects in various animal models of neurodegenerative disorders. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide. One direction is to investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans with neurodegenerative disorders. Another direction is to investigate the molecular mechanisms underlying its therapeutic effects. It is important to understand how this compound interacts with prolyl oligopeptidase and other molecular targets to elicit its therapeutic effects. Additionally, there is a need to develop more potent and selective inhibitors of prolyl oligopeptidase that may have improved therapeutic potential compared to this compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has been found to exhibit potential therapeutic applications in various scientific studies. It has been shown to inhibit prolyl oligopeptidase, an enzyme that is associated with various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propiedades
IUPAC Name |
N-cyclopropyl-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-2-6-12(7-3-10)22(20,21)17-13(8-9-14(17)18)15(19)16-11-4-5-11/h2-3,6-7,11,13H,4-5,8-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJZGPNRWZNKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]propan-2-amine hydrochloride](/img/structure/B4445878.png)
![N-(2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445882.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4445901.png)
![4-bromo-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4445904.png)

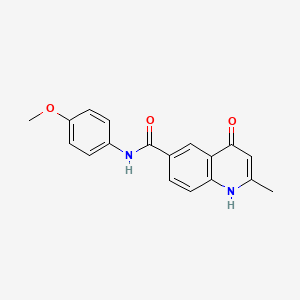
![3-(4-methylphenyl)-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445918.png)
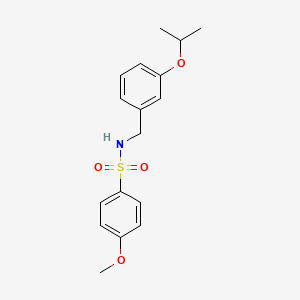
![1-[2-(propylsulfonyl)benzoyl]indoline](/img/structure/B4445931.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445940.png)
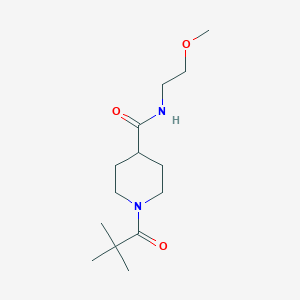
![7-(2-methylphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4445956.png)
